![molecular formula C6H13N3O B13205804 2-[(3R)-3-Hydroxypyrrolidin-1-yl]ethanimidamide](/img/structure/B13205804.png)
2-[(3R)-3-Hydroxypyrrolidin-1-yl]ethanimidamide
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
2-[(3R)-3-Hydroxypyrrolidin-1-yl]ethanimidamide is a compound characterized by the presence of a pyrrolidine ring, which is a five-membered nitrogen-containing heterocycle
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of 2-[(3R)-3-Hydroxypyrrolidin-1-yl]ethanimidamide typically involves the construction of the pyrrolidine ring followed by functionalization. One common method is the cyclization of appropriate precursors under specific conditions. For example, the reaction of a suitable amine with an aldehyde or ketone can lead to the formation of the pyrrolidine ring. The hydroxyl group can be introduced through subsequent oxidation reactions.
Industrial Production Methods
Industrial production of this compound may involve optimized synthetic routes that ensure high yield and purity. This could include the use of catalysts, controlled reaction environments, and purification techniques such as crystallization or chromatography.
化学反应分析
Types of Reactions
2-[(3R)-3-Hydroxypyrrolidin-1-yl]ethanimidamide can undergo various chemical reactions, including:
Oxidation: The hydroxyl group can be oxidized to form a carbonyl group.
Reduction: The imidamide group can be reduced to form an amine.
Substitution: The hydroxyl group can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Reagents such as PCC (Pyridinium chlorochromate) or DMP (Dess-Martin periodinane) can be used.
Reduction: Reducing agents like LiAlH4 (Lithium aluminium hydride) or NaBH4 (Sodium borohydride) are commonly employed.
Substitution: Nucleophiles such as halides or amines can be used under basic or acidic conditions.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation of the hydroxyl group would yield a ketone or aldehyde, while reduction of the imidamide group would yield an amine.
科学研究应用
2-[(3R)-3-Hydroxypyrrolidin-1-yl]ethanimidamide has several applications in scientific research:
Chemistry: It serves as a building block for the synthesis of more complex molecules.
Biology: It can be used in the study of enzyme interactions and protein binding due to its unique structure.
Industry: It may be used in the production of fine chemicals and as an intermediate in the synthesis of other compounds.
作用机制
The mechanism of action of 2-[(3R)-3-Hydroxypyrrolidin-1-yl]ethanimidamide involves its interaction with specific molecular targets. The pyrrolidine ring can interact with enzymes or receptors, potentially inhibiting or activating their function. The hydroxyl and imidamide groups can form hydrogen bonds with target molecules, enhancing binding affinity and specificity.
相似化合物的比较
Similar Compounds
Pyrrolidine-2-one: Another pyrrolidine derivative with a ketone group.
Pyrrolidine-2,5-dione: Contains two carbonyl groups and is used in various chemical reactions.
Prolinol: A hydroxylated pyrrolidine derivative.
Uniqueness
2-[(3R)-3-Hydroxypyrrolidin-1-yl]ethanimidamide is unique due to its specific functional groups and stereochemistry. The presence of both a hydroxyl group and an imidamide group allows for diverse chemical reactivity and potential biological activity. Its stereochemistry can also influence its interaction with biological targets, making it a valuable compound for research and development.
属性
分子式 |
C6H13N3O |
|---|---|
分子量 |
143.19 g/mol |
IUPAC 名称 |
2-[(3R)-3-hydroxypyrrolidin-1-yl]ethanimidamide |
InChI |
InChI=1S/C6H13N3O/c7-6(8)4-9-2-1-5(10)3-9/h5,10H,1-4H2,(H3,7,8)/t5-/m1/s1 |
InChI 键 |
ZXFFJLCBSUXAIR-RXMQYKEDSA-N |
手性 SMILES |
C1CN(C[C@@H]1O)CC(=N)N |
规范 SMILES |
C1CN(CC1O)CC(=N)N |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


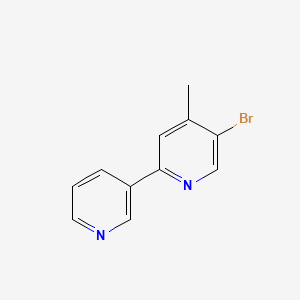
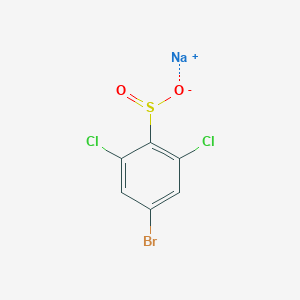

![Benzyl 2-tert-butyl-3-(chloromethyl)-5H,6H,7H,8H-imidazo[1,2-a]pyrazine-7-carboxylate](/img/structure/B13205741.png)
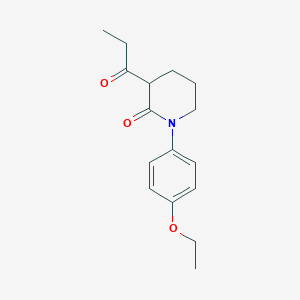
![Methyl 4-methyl-2-(propan-2-YL)-1-oxaspiro[2.4]heptane-2-carboxylate](/img/structure/B13205758.png)
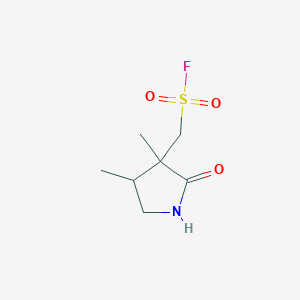
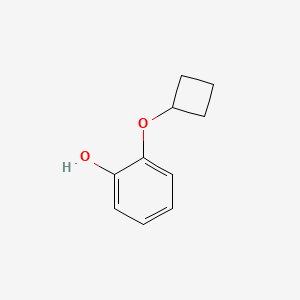
![({4-Fluoro-1-[(4-methyl-1,3-thiazol-5-yl)methyl]pyrrolidin-2-yl}methyl)(methyl)amine](/img/structure/B13205771.png)

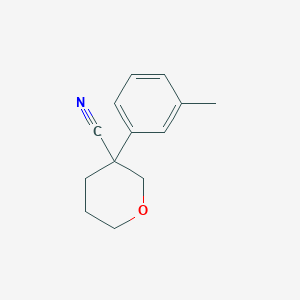
![N,N-Diethyl-5-[(pyrrolidin-1-yl)methyl]-1H-1,2,4-triazol-3-amine](/img/structure/B13205782.png)

![tert-Butyl N-[5-(2-methylphenyl)-5-oxopentyl]carbamate](/img/structure/B13205797.png)
